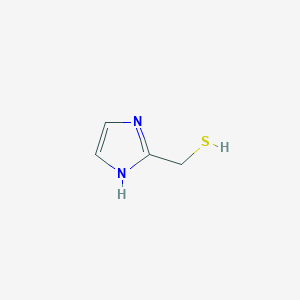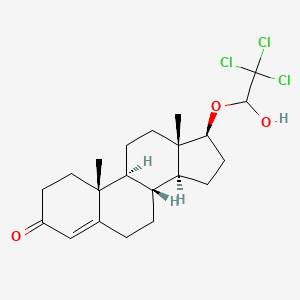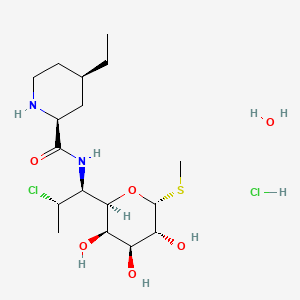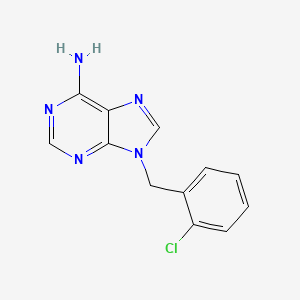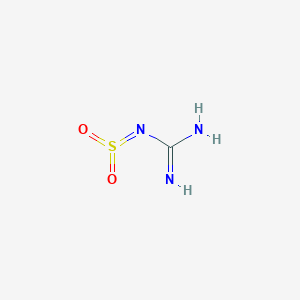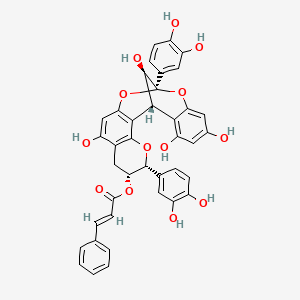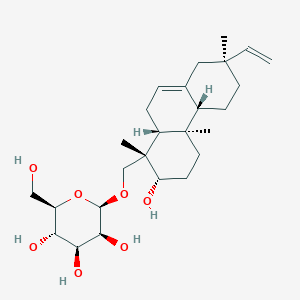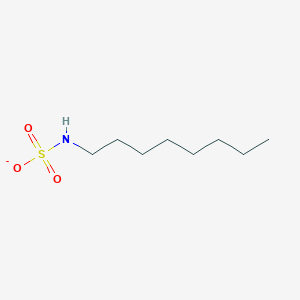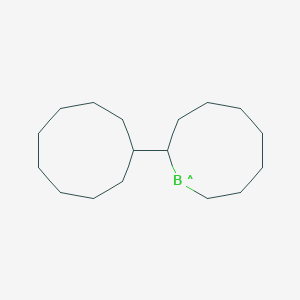![molecular formula C16H18FNO3 B1260372 2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide
Übersicht
Beschreibung
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide is a member of 2-fluoroacetamides and a methoxynaphthalene.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Selectivity
- A study by Cheung et al. (2010) delves into the synthesis and evaluation of compounds, including 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide, for their selectivity and potency as A2B adenosine receptor antagonists. The research identifies compound modifications and analyzes their effects on receptor selectivity and pharmacokinetic properties Cheung et al., 2010.
Chiral Derivatization and Analysis
- Takahashi et al. (2000) introduced a novel chiral derivatizing agent, α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), which showed superior capabilities for determining the enantiomeric excess of primary alcohols, offering an enhanced analytical approach in the field of chirality Takahashi et al., 2000.
Radioligand Development for Receptor Imaging
- Zhang et al. (2003) synthesized and evaluated radioligands, namely [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, for their binding affinities to peripheral benzodiazepine receptors, providing crucial insights into the development of radiotracers for neuroimaging applications Zhang et al., 2003.
Anticancer Drug Discovery
- Dhuda et al. (2021) focused on the synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their derivatives, assessing their cytotoxic potential against various cancer cell lines. This research contributes to the field of anticancer drug discovery by identifying potential lead compounds Dhuda et al., 2021.
Antibacterial and Antifungal Applications
- Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their antibacterial and antifungal activities. The study highlighted compounds with significant antimicrobial activities, contributing to the search for new antimicrobial agents Helal et al., 2013.
Alzheimer's Disease Research
- Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize and quantify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This innovative approach paves the way for improved diagnostic assessments and monitoring of treatment responses in Alzheimer's disease Shoghi-Jadid et al., 2002.
Eigenschaften
Produktname |
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide |
|---|---|
Molekularformel |
C16H18FNO3 |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
2-fluoro-N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]acetamide |
InChI |
InChI=1S/C16H18FNO3/c1-21-13-6-5-11-3-2-4-14(15(11)7-13)12(10-19)9-18-16(20)8-17/h2-7,12,19H,8-10H2,1H3,(H,18,20) |
InChI-Schlüssel |
UABQHOOBSITMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2C(CNC(=O)CF)CO)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

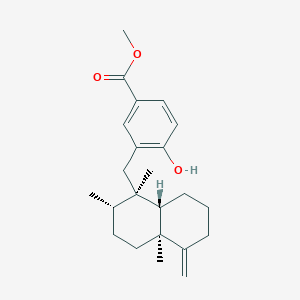
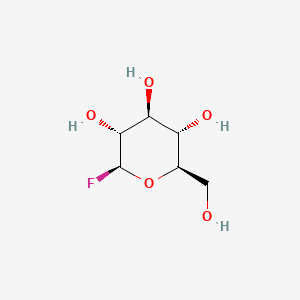
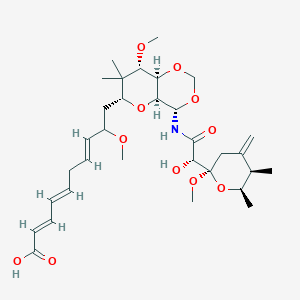
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)
![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)
